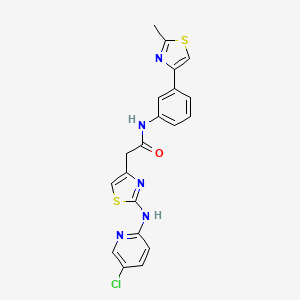

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring, chlorinated pyridine moiety, and various functional groups. Its molecular formula is C16H14ClN3OS, with a molecular weight of approximately 350.81 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Features

The structural components of the compound play a crucial role in its biological activity:

- Thiazole Ring : Known for its diverse biological activities, thiazoles are often involved in interactions with various biological targets.

- Chloropyridine Moiety : The presence of chlorine enhances lipophilicity and can influence binding affinity to targets.

- Aromatic Phenyl Group : Contributes to the overall stability and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily as an inhibitor of specific kinases. The following sections summarize key findings from various studies.

Kinase Inhibition

-

Mitogen-Activated Protein Kinases (MAPKs) : The compound has been studied for its inhibitory effects on MAPK pathways, particularly p38α and JNK3.

- IC50 Values : Inhibitors derived from similar scaffolds have shown IC50 values in the low nanomolar range for these targets, indicating potent activity .

- Selectivity Modifications : Structural modifications have been explored to enhance selectivity towards JNK3 over p38α MAPK, demonstrating the compound's potential in targeted therapy .

- Tyrosine Kinases : Compounds with similar thiazole structures have shown significant tyrosine kinase inhibiting properties, suggesting that this compound may also exhibit similar activities .

Study 1: Inhibition of JNK3 and p38α MAPK

A series of compounds structurally related to this compound were synthesized and evaluated for their inhibitory activity against JNK3 and p38α MAPK.

- Results : Compounds exhibited IC50 values ranging from 10 nM to 100 nM, with specific modifications leading to enhanced selectivity for JNK3 .

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on derivatives of the compound to optimize its biological activity.

- Findings : Substitutions at key positions on the thiazole and pyridine rings significantly impacted binding affinity and selectivity towards kinase targets .

Comparative Analysis

A comparison of similar compounds reveals insights into the structure-function relationship:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 2-{2-[5-chloropyridin-2-yl]amino}-1,3-thiazol-4-yloxyacetic acid | C10H8ClN3O2S | 269.71 g/mol | Contains an additional hydroxyl group |

| 2-(2-{(5-methylisoxazol-3-yl)amino}-1,3-thiazol-4-yloxy)acetic acid | C12H10N4O3S | 296.77 g/mol | Features an isoxazole ring |

| 2-(2-{(5-(3-chloropyridin-2-yl)-1H-indazol-3-amino)}thiazol)-acetate | C17H14ClN5OS | 413.88 g/mol | Incorporates an indazole structure |

These comparisons illustrate how variations in molecular structure can lead to differing biological activities and selectivities.

Properties

IUPAC Name |

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS2/c1-12-23-17(11-28-12)13-3-2-4-15(7-13)24-19(27)8-16-10-29-20(25-16)26-18-6-5-14(21)9-22-18/h2-7,9-11H,8H2,1H3,(H,24,27)(H,22,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVREYJLYLHRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.